molecular formula C10H10O5S B2884274 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid CAS No. 1909325-93-4

2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid

Cat. No.: B2884274
CAS No.: 1909325-93-4
M. Wt: 242.25
InChI Key: QBVWYODOMKPJOK-UHFFFAOYSA-N
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Description

2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid is a chemical compound with the molecular formula C10H10O5S and a molecular weight of 242.25 g/mol . This compound is characterized by the presence of a benzoxathiin ring system, which is a heterocyclic structure containing both oxygen and sulfur atoms. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups to form the benzoxathiin ring system. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid include:

  • 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)propanoic acid
  • 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)butanoic acid

Uniqueness

What sets this compound apart from similar compounds is its specific acetic acid moiety, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5S/c11-10(12)5-7-6-16(13,14)9-4-2-1-3-8(9)15-7/h1-4,7H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVWYODOMKPJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2S1(=O)=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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